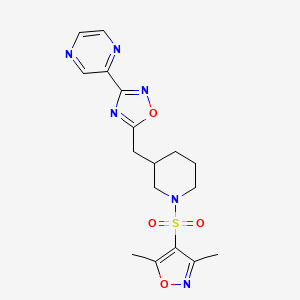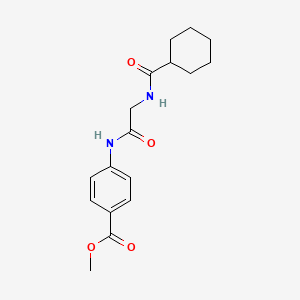
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), an enzyme that plays a crucial role in the maintenance of long-term memory.
Mecanismo De Acción
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide selectively inhibits PKMζ by binding to its ATP-binding site. PKMζ is a persistently active kinase that is involved in the maintenance of long-term memory. By inhibiting PKMζ, this compound disrupts the consolidation and reconsolidation of long-term memory.
Biochemical and Physiological Effects:
This compound has been shown to disrupt the consolidation and reconsolidation of long-term memory in various animal models. This suggests that PKMζ plays a critical role in the maintenance of long-term memory. In addition, this compound has been shown to have anxiolytic effects in animal models, suggesting that PKMζ may also be involved in anxiety-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for PKMζ. This allows researchers to study the specific role of PKMζ in various biological processes. However, one of the limitations of using this compound is its relatively low potency compared to other PKMζ inhibitors. This may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective PKMζ inhibitors. This would allow researchers to study the role of PKMζ in more detail. Another area of research is the use of this compound in the treatment of various memory disorders, such as Alzheimer's disease. Finally, the role of PKMζ in other biological processes, such as anxiety-related behaviors, is an area of research that requires further investigation.
Métodos De Síntesis
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can be synthesized using a method called solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and small proteins. In this method, the peptide chain is synthesized on a solid support, and each amino acid is added one by one until the desired peptide is obtained. This compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves the use of Fmoc-protected amino acids.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively used in scientific research for its ability to selectively inhibit PKMζ. PKMζ is an atypical protein kinase that is involved in the maintenance of long-term memory. This compound has been shown to disrupt the consolidation and reconsolidation of long-term memory in various animal models. This makes this compound a valuable tool for studying the molecular mechanisms of memory formation and storage.
Propiedades
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-19-8-4-7-15-13(18)12-11(14)9-17(16-12)10-5-2-3-6-10/h9-10H,2-8,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCHWWFJEFMUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)

![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)
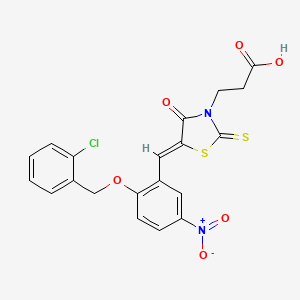
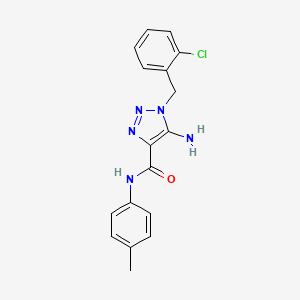
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)
![3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)

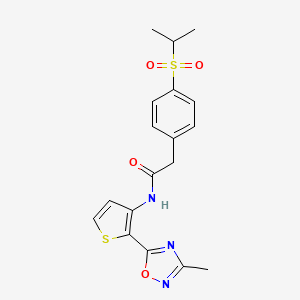
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)
![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)
